
2,4'-Difluoro-4-methyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4’-Difluoro-4-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H10F2 It is a biphenyl derivative where two fluorine atoms are substituted at the 2 and 4 positions, and a methyl group is substituted at the 4’ position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4’-Difluoro-4-methyl-1,1’-biphenyl can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The reaction conditions often include a base such as potassium carbonate, a solvent like toluene, and a temperature range of 80-100°C .
Industrial Production Methods
In an industrial setting, the production of 2,4’-Difluoro-4-methyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters and the use of high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions
2,4’-Difluoro-4-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with different oxidation states.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyls, while oxidation can produce biphenyl ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
2,4’-Difluoro-4-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.
Medicine: Research into potential pharmaceutical applications, such as drug development, is ongoing.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 2,4’-Difluoro-4-methyl-1,1’-biphenyl exerts its effects involves interactions at the molecular level. The fluorine atoms and the biphenyl structure contribute to its reactivity and ability to participate in various chemical reactions. The compound can interact with molecular targets through mechanisms such as hydrogen bonding, van der Waals forces, and π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2’,4’-Difluoro-1,1’-biphenyl-4-yl)-2-methyl-4-oxo-2-butenoic acid
- 2’,4’-Difluoro-4-hydroxy-1,1’-biphenyl-3-carboxylic acid
Uniqueness
2,4’-Difluoro-4-methyl-1,1’-biphenyl is unique due to the specific positions of the fluorine atoms and the methyl group. This specific substitution pattern imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
1214340-22-3 |
|---|---|
Fórmula molecular |
C13H10F2 |
Peso molecular |
204.21 g/mol |
Nombre IUPAC |
2-fluoro-1-(4-fluorophenyl)-4-methylbenzene |
InChI |
InChI=1S/C13H10F2/c1-9-2-7-12(13(15)8-9)10-3-5-11(14)6-4-10/h2-8H,1H3 |
Clave InChI |
JWQADTIMCDUBRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


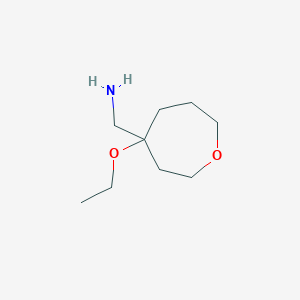
![3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine](/img/structure/B13626335.png)
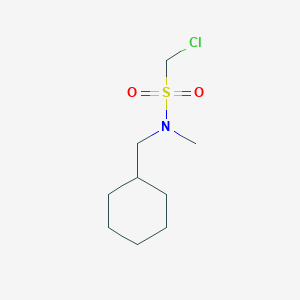

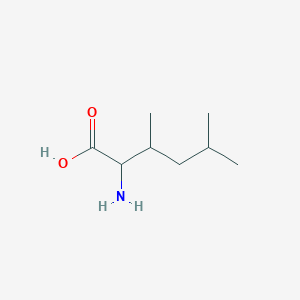
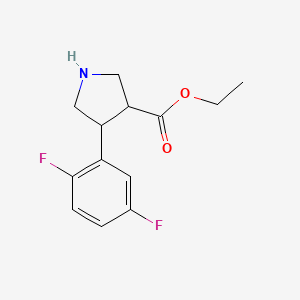
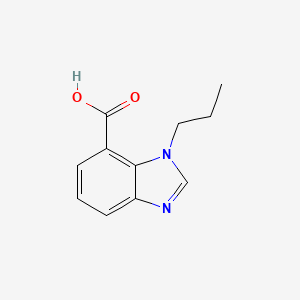




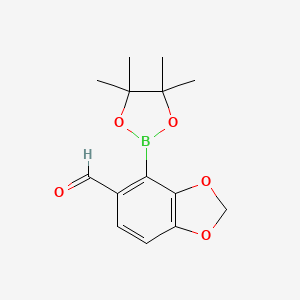
![4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B13626431.png)
![3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride](/img/structure/B13626435.png)
